(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
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Overview
Description
(Z)-Methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a synthetic compound with an intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves multiple steps, typically starting with the preparation of the benzo[d]thiazole ring. This process includes allylation and sulfonation to introduce the required substituents. The final stages often include esterification to form the (Z)-methyl ester.
Industrial Production Methods: : In industrial settings, the synthesis may employ high-yielding protocols with optimized reaction conditions to ensure scalability. Techniques such as continuous flow chemistry could be utilized to maintain consistent product quality.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones at the sulfamoyl group.
Reduction: : Reduction can target the nitro group or affect the double bonds, leading to various reduced forms.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the benzothiazole and benzoate rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide
Reducing agents: : Lithium aluminum hydride, sodium borohydride
Substitution conditions: : Friedel-Crafts catalysts, strong bases or acids
Major Products Formed: : Oxidation products like sulfoxides, reduction products like amines, and various substituted derivatives based on the specific reagents used.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, including enzyme inhibition.
Medicine: : Investigated for therapeutic properties, such as anticancer or antimicrobial effects.
Industry: : May serve as a precursor for advanced materials or pharmaceuticals.
Mechanism of Action
The specific mechanism by which (Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate exerts its effects depends on its application. In biological systems, it might interact with molecular targets like enzymes or receptors, altering cellular pathways through inhibition or activation.
Comparison with Similar Compounds
Compared to other benzothiazole derivatives, this compound's unique structure—specifically the combination of the allyl, sulfamoyl, and methyl ester groups—provides distinctive chemical reactivity and biological activity. Similar compounds might include:
2-Benzothiazolamine
Benzothiazole
6-Sulfamoylbenzo[d]thiazole
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Properties
IUPAC Name |
methyl 4-[(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-3-10-22-15-9-8-14(29(20,25)26)11-16(15)28-19(22)21-17(23)12-4-6-13(7-5-12)18(24)27-2/h3-9,11H,1,10H2,2H3,(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYJWRIBOIHXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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